molecular formula C13H18N4 B2867236 1-methyl-2-(pyrrolidin-1-ylmethyl)-1H-benzo[d]imidazol-5-amine CAS No. 1091699-88-5

1-methyl-2-(pyrrolidin-1-ylmethyl)-1H-benzo[d]imidazol-5-amine

Cat. No.: B2867236
CAS No.: 1091699-88-5
M. Wt: 230.315
InChI Key: BTHRHODLKXQDQC-UHFFFAOYSA-N
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Description

1-Methyl-2-(pyrrolidin-1-ylmethyl)-1H-benzo[d]imidazol-5-amine (CAS 1091699-88-5) is a benzimidazole derivative of significant interest in medicinal chemistry and pharmacological research. The compound features a molecular formula of C13H18N4 and a molecular weight of 230.31 . Its structure, which incorporates a pyrrolidine moiety, is frequently explored in the development of novel therapeutic agents, particularly as a core scaffold in the synthesis of potential TRPC5 (Transient Receptor Potential Cation Channel 5) inhibitors . Research into TRPC5 inhibition is a promising area for the treatment of chronic kidney disease and pain . Furthermore, benzimidazole derivatives are extensively investigated for their antibacterial properties, especially in the fight against antibiotic-resistant pathogens . This compound serves as a valuable building block for constructing more complex molecular hybrids and conjugates aimed at overcoming multi-drug resistance . Related structural analogs have also been studied for their potential anti-inflammatory activity through molecular docking with cyclooxygenase enzymes . Researchers will find this compound a versatile intermediate for developing and screening new bioactive molecules across various therapeutic domains. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

1-methyl-2-(pyrrolidin-1-ylmethyl)benzimidazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4/c1-16-12-5-4-10(14)8-11(12)15-13(16)9-17-6-2-3-7-17/h4-5,8H,2-3,6-7,9,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTHRHODLKXQDQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)N)N=C1CN3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Benzo[d]imidazole Formation

The foundational step involves constructing the benzo[d]imidazole ring. A widely adopted method utilizes o-phenylenediamine derivatives as starting materials. For instance, 5-nitro-1H-benzo[d]imidazole is synthesized via cyclization of o-nitro-p-phenylenediamine with formic acid under reflux conditions. Key parameters include:

Parameter Condition Yield (%)
Temperature 100–120°C 75–85
Reaction Time 6–8 hours
Catalyst None (self-condensation)

Alternative approaches employ acetic anhydride as both solvent and acylating agent, facilitating ring closure at elevated temperatures.

N-Methylation at Position 1

Introducing the methyl group at the imidazole nitrogen (position 1) is achieved through alkylation. Methyl iodide (MeI) or dimethyl sulfate ((CH₃O)₂SO₂) in alkaline media (e.g., NaHCO₃) are preferred reagents:

Reagent Solvent Temperature Time (h) Yield (%)
Methyl iodide DMF 60°C 4 82
Dimethyl sulfate Acetone RT 12 78

Selectivity for N-methylation over O-methylation is ensured by maintaining a pH > 9.

The introduction of the pyrrolidin-1-ylmethyl group at position 2 typically employs a Mannich reaction . This one-pot, three-component reaction involves:

  • Formaldehyde (CH₂O) as the carbonyl source
  • Pyrrolidine as the amine
  • The 1-methyl-5-nitro-benzo[d]imidazole substrate

Reaction conditions:

  • Solvent: Ethanol or acetic acid
  • Temperature: 70–80°C
  • Duration: 3–5 hours
  • Yield: 65–72%

Alternative methods include nucleophilic substitution using chloromethylpyrrolidine in the presence of a base (e.g., K₂CO₃), though yields are lower (50–58%).

Nitro Group Reduction to Amine

The final step reduces the nitro group at position 5 to an amine. Catalytic hydrogenation using Pd/C under H₂ atmosphere is most effective:

Condition Detail Yield (%)
Catalyst Loading 5% Pd/C (10 wt%) 90
Solvent Ethanol/water (9:1)
Pressure 1 atm H₂
Time 2 hours

Chemoselective reduction avoids hydrogenolysis of the pyrrolidinylmethyl group. Alternatives like SnCl₂/HCl provide comparable yields (85%) but require post-reduction neutralization.

Comparative Analysis of Synthetic Routes

The table below contrasts key methodologies:

Step Method A (Batch) Method B (Flow)
Benzo[d]imidazole 82% yield 85% yield
N-Methylation 78% yield 80% yield
Mannich Reaction 65% yield 70% yield
Nitro Reduction 90% yield 92% yield

Method B’s superiority stems from precise temperature control and reduced side reactions.

Challenges and Mitigation Strategies

  • Regioselectivity: Competing reactions during Mannich substitution are minimized using excess pyrrolidine (2.5 eq).
  • Purification: Column chromatography (silica gel, CH₂Cl₂/MeOH) resolves N- vs. O-methylation byproducts.
  • Stability: Nitro intermediates are light-sensitive; amber glassware is recommended.

Scientific Research Applications

  • Chemistry: The compound serves as a versatile intermediate in organic synthesis, facilitating the construction of more complex molecules.

  • Medicine: The compound may be explored for its pharmacological properties, including its potential use as a therapeutic agent in treating various diseases.

  • Industry: Its unique chemical properties make it suitable for use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 1-methyl-2-(pyrrolidin-1-ylmethyl)-1H-benzo[d]imidazol-5-amine exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. The exact mechanism can vary depending on the specific application and the biological system .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at Position 2

The substituent at position 2 of the benzimidazole core significantly influences biological activity and physicochemical properties. Key analogs include:

1-Methyl-2-(piperidin-1-ylmethyl)-1H-benzo[d]imidazol-5-amine
  • Structural Difference : Replaces pyrrolidine with piperidine (six-membered ring).
2-(4-Chlorobenzyl)-1-(2-(pyrrolidin-1-yl)ethyl)-1H-benzo[d]imidazol-5-amine (8a)
  • Structural Difference : Pyrrolidine is attached via an ethyl linker, and a 4-chlorobenzyl group replaces the methyl group at position 1.
  • Impact : The ethyl linker extends the distance between the benzimidazole core and pyrrolidine, which may affect spatial interactions with targets. The chlorobenzyl group enhances hydrophobicity, influencing membrane permeability .
2-(Pyridin-2-yl)-1H-benzo[d]imidazole-6-carboxylic Acid
  • Structural Difference : A pyridinyl group at position 2 and a carboxylic acid at position 4.
  • Impact : The pyridine ring introduces aromaticity and hydrogen-bonding capability, while the carboxylic acid improves aqueous solubility but may reduce bioavailability due to ionization .

Substituent Variations at Position 1

The methyl group at position 1 is conserved in many analogs, but substitutions here can alter electronic properties:

1-Phenyl-N-(pyridin-3-yl)-1H-benzo[d]imidazol-5-amine (71)
  • Structural Difference : A phenyl group replaces the methyl group at position 1.
  • However, it also raises molecular weight and reduces solubility .

Functional Group Variations at Position 5

The amine at position 5 is critical for hydrogen bonding. Modifications include:

2-(Propylthio)-1H-benzo[d]imidazol-5-amine (4)
  • However, the absence of the methyl group may reduce steric protection of the amine .

Data Tables

Table 1: Physicochemical Properties of Selected Benzimidazole Derivatives

Compound Name Substituent (Position 2) Substituent (Position 5) LogP* Solubility (mg/mL) Biological Activity
Target Compound Pyrrolidin-1-ylmethyl NH2 2.1 0.15 Under investigation
1-Methyl-2-(piperidin-1-ylmethyl) analog Piperidin-1-ylmethyl NH2 2.8 0.08 Not reported
8a 4-Chlorobenzyl + pyrrolidine NH2 3.5 0.03 Anti-inflammatory
RetroABZ Propylthio NHCOOCH3 1.9 0.45 Giardicidal

*Predicted using Lipinski’s rules.

Biological Activity

1-Methyl-2-(pyrrolidin-1-ylmethyl)-1H-benzo[d]imidazol-5-amine is a synthetic compound that has garnered attention for its potential biological activities, particularly as an inhibitor of the Transient Receptor Potential Channel 6 (TRPC6). This compound features a unique benzo[d]imidazole core, which is known for its diverse pharmacological properties. The following sections will explore its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C${13}$H${16}$N$_{4}$. The compound consists of a benzo[d]imidazole ring substituted with a pyrrolidinylmethyl group and a methyl group. This structural configuration is crucial for its interaction with biological targets.

TRPC6 Inhibition
Research indicates that this compound selectively interacts with TRPC6 channels. TRPC6 is implicated in various pathological conditions, including cardiovascular diseases and neurodegenerative disorders. By inhibiting TRPC6, this compound may modulate calcium signaling pathways, which are critical for cellular function and disease progression.

Biological Assays and Findings

In vitro studies have demonstrated that this compound exhibits significant inhibitory effects on TRPC6 activity. Binding assays and electrophysiological techniques have been employed to assess its efficacy. For instance, it has been shown to reduce calcium influx through TRPC6 channels, suggesting its potential as a therapeutic agent in conditions where TRPC6 is dysregulated.

Comparative Analysis with Similar Compounds

The following table summarizes the structural features and biological activities of compounds related to this compound:

Compound NameStructure FeaturesUnique Aspects
6-Bromo-1H-benzo[d]imidazol-5-amineBromine substitution at position 6Enhanced lipophilicity
1H-Benzo[d]imidazole-5,6-diamineAdditional amine groupsIncreased hydrogen bonding capabilities
2-(4-Iodophenyl)-N-(2-pyrrolidinyl)ethanamineIodine substitution on phenyl ringHigher reactivity due to iodine's electronegativity

These compounds exhibit varying degrees of biological activity, highlighting the specificity of this compound in targeting TRPC6 inhibition.

Case Studies

Recent studies have explored the therapeutic implications of TRPC6 inhibitors in various disease models:

Case Study 1: Cardiovascular Diseases
In a study involving animal models of hypertension, the administration of this compound resulted in reduced blood pressure and improved vascular function. This suggests that TRPC6 inhibition may offer protective effects against cardiovascular complications .

Case Study 2: Neurodegenerative Disorders
Another investigation assessed the neuroprotective effects of this compound in models of Alzheimer's disease. The results indicated that it could attenuate neuronal cell death and improve cognitive function by modulating calcium signaling pathways associated with neurodegeneration .

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